![molecular formula C15H15N3O2S B2829828 (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097939-76-7](/img/structure/B2829828.png)
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chalcones, which include compounds like the one you mentioned, are a type of organic compound that consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . They are known for their wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Synthesis Analysis
The synthesis of chalcones typically involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde), in the presence of a base, to form a β-hydroxy ketone (an aldol), followed by dehydration to yield an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of chalcones can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The exact structure would depend on the specific substituents on the phenyl rings and the α,β-unsaturated carbonyl system.Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors in the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones depend on their specific structure. Factors such as the nature and position of substituents on the phenyl rings can influence properties such as solubility, melting point, and reactivity .Wirkmechanismus
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one exerts its therapeutic effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that plays a key role in many cellular processes. GSK-3β is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. This compound inhibits the activity of GSK-3β by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis, the inhibition of cell proliferation, the improvement of insulin sensitivity, and the reduction of inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage. This compound has also been shown to inhibit cell proliferation by downregulating cyclin D1 and upregulating p21 and p27. This compound has been shown to improve insulin sensitivity by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt. This compound has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency, specificity, and stability. This compound is a highly potent inhibitor of GSK-3β, with an IC50 value of 2 μM. This compound is also highly specific for GSK-3β, with minimal cross-reactivity with other kinases. This compound is also stable in solution and can be stored at -20°C for several months without significant degradation. However, this compound also has some limitations for lab experiments, including its potential toxicity and off-target effects. This compound has been shown to induce apoptosis in non-cancerous cells at high concentrations, and it may also have off-target effects on other cellular processes.
Zukünftige Richtungen
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one has several potential future directions for scientific research, including its use as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases. This compound may also have potential applications in tissue engineering and regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types. In addition, this compound may have potential applications in drug discovery, as it can be used as a tool compound to study the role of GSK-3β in disease pathogenesis. Further studies are needed to explore the full potential of this compound in these areas of research.
Synthesemethoden
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one can be synthesized by several methods, including the reaction of 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain this compound in its pure form. Other methods of synthesis include the reaction of 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine with 3-phenylpropionyl chloride in the presence of a base such as sodium carbonate.
Wissenschaftliche Forschungsanwendungen
(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. In addition, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)20-14-10-16-21-17-14/h1-7,10,13H,8-9,11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFHLXBIMKNVEN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
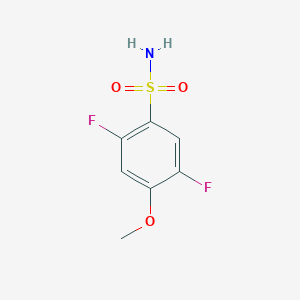
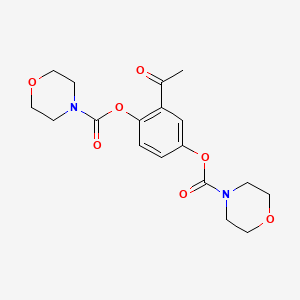

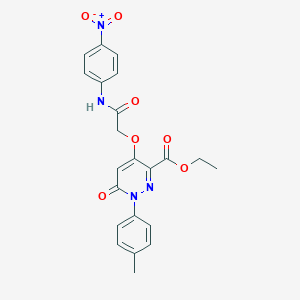
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)
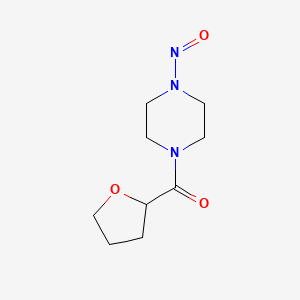

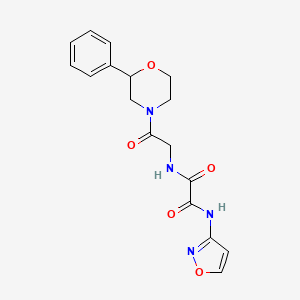
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)